Phenoxan
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Overview
Description
Phenoxan is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and ethanol. Phenoxan is a potent antioxidant that has been shown to have a variety of biochemical and physiological effects. It is commonly used in laboratory experiments to study the mechanisms of oxidative stress and inflammation.
Scientific Research Applications
Synthesis and Structure
- Phenoxan, an HIV-1 inhibitor isolated from myxobacteria, was synthesized in 16 steps from ethyl 2-methylacetoacetate. This synthesis process is significant for further biochemical and medicinal studies (Ishibashi, Ohba, Nishiyama, & Yamamura, 1996).
- Additional synthetic studies aimed at developing analogs of Phenoxan were conducted, emphasizing the importance of this compound in scientific research (Zhang, Hinkle, Ballantyne, Gonzales, & Peña, 1997).
Biological Activity and Applications
- Phenoxan has been identified as a novel oxazole-pyrone compound from myxobacteria, with notable antimicrobial activity. It also inhibits electron transport in complex I of the respiratory chain, showcasing its potential in microbiology and biochemistry research (Kunze, Jansen, Pridzun, Jurkiewicz, Hunsmann, Höfle, & Reichenbach, 1992).
- In the field of virology, Phenoxan has been identified as a potent HIV-1 inhibitor, highlighting its significance in antiviral research (Jurkiewicz, Jansen, Kunze, Trowitzsch-Kienast, Forche, Reichenbach, Höfle, & Hunsmann, 1992).
- The discovery of Phenoxan was guided by screenings that identified it as the first HIV-1 inhibitor from gliding bacteria, demonstrating its unique biochemical properties and potential medicinal applications (Jansen, Kunze, Wray, Reichenbach, Jurkiewicz, Hunsmann, & Höfle, 1991).
properties
CAS RN |
134332-63-1 |
---|---|
Product Name |
Phenoxan |
Molecular Formula |
C23H25NO4 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-ethyl-2-methoxy-3-methyl-6-[2-[(E)-3-methyl-4-phenylbut-3-enyl]-1,3-oxazol-4-yl]pyran-4-one |
InChI |
InChI=1S/C23H25NO4/c1-5-18-21(25)16(3)23(26-4)28-22(18)19-14-27-20(24-19)12-11-15(2)13-17-9-7-6-8-10-17/h6-10,13-14H,5,11-12H2,1-4H3/b15-13+ |
InChI Key |
OFVMLCJEDYAOIB-FYWRMAATSA-N |
Isomeric SMILES |
CCC1=C(OC(=C(C1=O)C)OC)C2=COC(=N2)CC/C(=C/C3=CC=CC=C3)/C |
SMILES |
CCC1=C(OC(=C(C1=O)C)OC)C2=COC(=N2)CCC(=CC3=CC=CC=C3)C |
Canonical SMILES |
CCC1=C(OC(=C(C1=O)C)OC)C2=COC(=N2)CCC(=CC3=CC=CC=C3)C |
synonyms |
5-ethyl-2-methoxy-3-methyl-6-(2-((E)-3-methyl-4-phenyl-but-3-enyl)oxazol-4-yl)pyran-4-one phenoxan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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